2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Description
The exact mass of the compound this compound is 360.02384922 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S2/c1-22-11-4-2-3-9-5-6-10(17-14(9)11)7-12-15(21)18(8-13(19)20)16(23)24-12/h2-7H,8H2,1H3,(H,19,20)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPNKMSXCYAYDX-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a novel thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings, highlighting its biological efficacy, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a thiazolidine core with a methoxyquinoline substituent, contributing to its unique pharmacological properties. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of quinoline have shown promising results against various cancer cell lines:
The compound's structure suggests that it may similarly induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
Antimicrobial Activity
Compounds containing the quinoline nucleus have demonstrated a broad spectrum of antimicrobial activities. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-HQ Derivative | S. aureus | 1 × 10⁻⁴ mg/mL |
| E. coli | 1 × 10⁻⁴ mg/mL |
These derivatives have been noted for their ability to inhibit bacterial cell division by targeting the FtsZ protein, essential for bacterial cytokinesis .
Study on Anticancer Activity
A study focusing on the synthesis and biological evaluation of quinoline derivatives revealed that compounds similar to our target exhibited significant cytotoxic effects against HeLa and A549 cell lines, with IC50 values ranging from 5 to 19 µM . The study highlighted the importance of substituents on the quinoline ring in enhancing biological activity.
Antimicrobial Efficacy
Research conducted on various quinoline derivatives showed that modifications at specific positions could enhance antimicrobial potency against resistant strains of bacteria. For example, derivatives with halogen substitutions exhibited improved activity against Gram-positive bacteria compared to standard treatments .
The proposed mechanisms through which This compound exerts its biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.
- Antimicrobial Action : Disruption of bacterial cell division through inhibition of FtsZ protein function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
